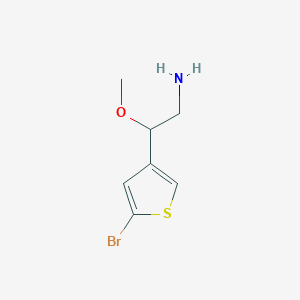
1-Allyl-3-fluoro-5-isobutoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-fluoro-5-isobutoxybenzene is an organic compound characterized by the presence of an allyl group, a fluorine atom, and an isobutoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-fluoro-5-isobutoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Isobutoxylation: The isobutoxy group can be introduced using isobutyl alcohol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-fluoro-5-isobutoxybenzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
1-Allyl-3-fluoro-5-isobutoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Allyl-3-fluoro-5-isobutoxybenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The fluorine atom enhances the reactivity of the benzene ring towards electrophiles, facilitating substitution reactions.
Oxidation and Reduction: The allyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological targets.
Comparison with Similar Compounds
1-Allyl-3-fluoro-5-isobutoxybenzene can be compared with other similar compounds, such as:
1-Allyl-3-fluoro-5-methoxybenzene: Similar structure but with a methoxy group instead of an isobutoxy group.
1-Allyl-3-chloro-5-isobutoxybenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Allyl-3-fluoro-5-ethoxybenzene: Similar structure but with an ethoxy group instead of an isobutoxy group.
The uniqueness of this compound lies in the combination of the allyl, fluorine, and isobutoxy groups, which impart distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
1443349-12-9 |
|---|---|
Molecular Formula |
C13H17FO |
Molecular Weight |
208.27 g/mol |
IUPAC Name |
1-fluoro-3-(2-methylpropoxy)-5-prop-2-enylbenzene |
InChI |
InChI=1S/C13H17FO/c1-4-5-11-6-12(14)8-13(7-11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3 |
InChI Key |
IVOZMBQLJHCOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)CC=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13082167.png)






![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)




![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)
